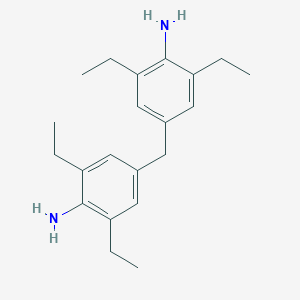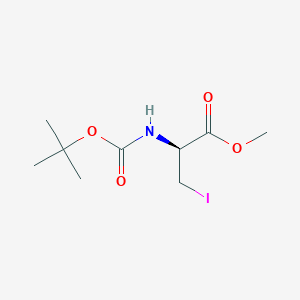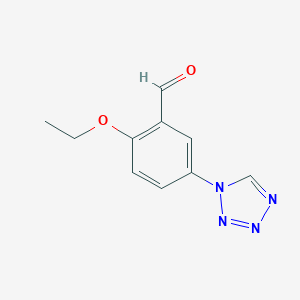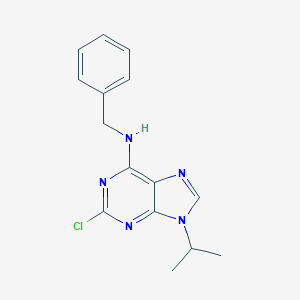
N-Bencil-2-cloro-9-isopropil-9H-purin-6-amina
Descripción general
Descripción
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine (NCIP) is an important chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the purine family of compounds, which are found naturally in the body and are involved in the metabolism of nucleic acids. NCIP has been used in a variety of laboratory experiments, including those related to DNA synthesis, protein synthesis, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Agentes Antitumorales
Se ha sintetizado una serie de derivados de purina 2,6,9-trisustituidos, incluyendo N-Bencil-2-cloro-9-isopropil-9H-purin-6-amina, y se ha investigado su posible papel como agentes antitumorales . Estos compuestos fueron evaluados in vitro para determinar su efecto potencial sobre la toxicidad celular mediante el método MTT y análisis de citometría de flujo en cuatro líneas celulares cancerosas y células Vero . Algunos de estos compuestos se encontraron como agentes prometedores en comparación con un fármaco anticancerígeno conocido y eficaz, etopósido, en tres de las cuatro líneas celulares cancerosas analizadas con una selectividad considerable .
Agentes Inductores de Apoptosis
Los datos preliminares de citometría de flujo sugieren que estos compuestos, incluyendo this compound, inducen la apoptosis en las células cancerosas . Esto los convierte en posibles agentes inductores de apoptosis en líneas celulares cancerosas.
Modelado de Farmacóforos
Los principales requisitos estructurales para la actividad de estos compuestos para cada línea celular cancerosa se caracterizaron con un modelo de farmacóforo preliminar . Este modelo identificó centros aromáticos, centro de aceptación/donación de hidrógeno y un área hidrofóbica. Estas características fueron consistentes con la actividad citotóxica de los compuestos ensayados .
Síntesis de Otros Compuestos
This compound puede usarse como material de partida en la síntesis de otros compuestos . Por ejemplo, se puede usar en la síntesis de derivados de purina 2,6,9-trisustituidos .
Farmacocinética
El compuesto tiene una alta absorción GI y es permeable a la barrera hematoencefálica . También es un inhibidor de varias enzimas CYP, incluyendo CYP1A2, CYP2C19, CYP2D6 y CYP3A4
Mecanismo De Acción
Propiedades
IUPAC Name |
N-benzyl-2-chloro-9-propan-2-ylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-10(2)21-9-18-12-13(19-15(16)20-14(12)21)17-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQQTIIWZCVMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444153 | |
| Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186692-41-1 | |
| Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


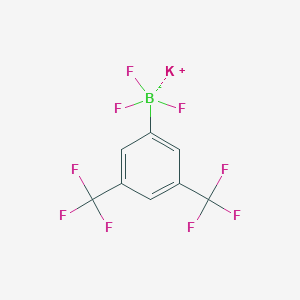
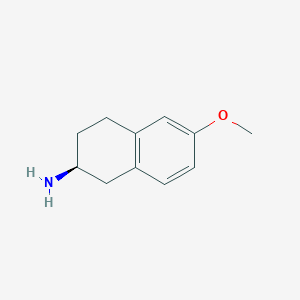
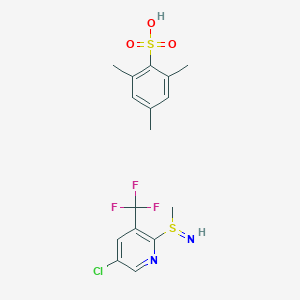
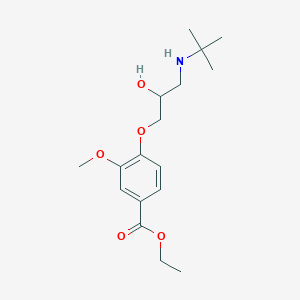
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
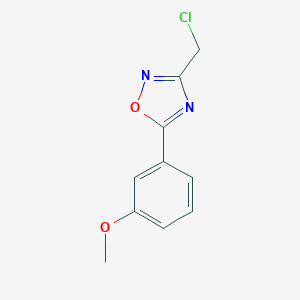
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
